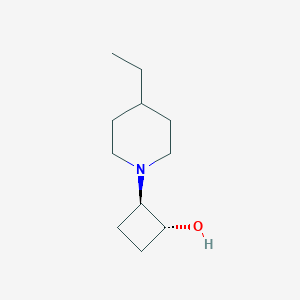
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol, also known as trans-EPCB, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a cyclic ether with the molecular formula C10H20O, and is a colorless liquid at room temperature. Trans-EPCB is an important building block in organic synthesis, and has many applications in the pharmaceutical, agrochemical, and polymer industries.
Applications De Recherche Scientifique
Inorganic Crystal Engineering
An innovative approach to inorganic crystal engineering involves the in situ formation of a cyclobutane-linked tetrapyridyl ligand, which is linked by silver ions. This method represents a new direction for constructing three-dimensional networks (Blake et al., 1997).
Organic Synthesis and Stereochemistry
The synthesis of various cyclobutane derivatives, including 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, has been achieved with good overall yield, demonstrating the versatility of cyclobutane rings in organic synthesis (Frieden et al., 1998).
Photodimerization and Cycloaddition Reactions
The photodimerization of (Z)-4-styrylpyridine through a cation–π interaction to form cis–cis–trans cyclobutane dimers showcases the potential for precise control over the stereochemistry of cyclobutane derivatives in chemical reactions (Yamada et al., 2010).
Material Science Applications
Furfural-derived diacid, prepared through photoreaction, exemplifies the application of cyclobutane derivatives in sustainable material synthesis. This diacid serves as a unique, semirigid diacid building block for green polymer synthesis, demonstrating the cyclobutane ring's potential in the development of new materials (Wang et al., 2018).
Stereoselective Synthesis
The stereoselective synthesis of piperidines from alkoxy-substituted donor-acceptor cyclobutanes, catalyzed by Ytterbium triflate, highlights the strategic use of cyclobutane derivatives in achieving high trans stereoselectivity in the synthesis of complex nitrogen-containing cycles (Moustafa & Pagenkopf, 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-7-12(8-6-9)10-3-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQCHLAMZMUAX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
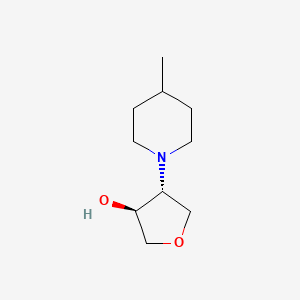
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)
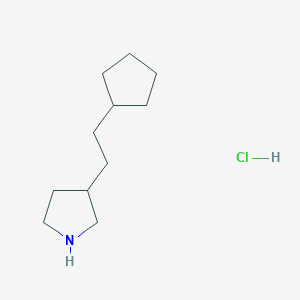
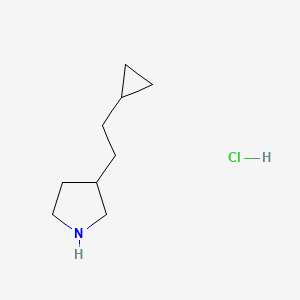
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)

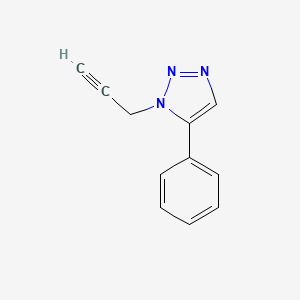
![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)

